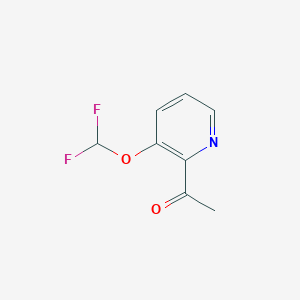
1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by the addition of an ethanone group. One common method involves the reaction of 3-hydroxypyridine with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The resulting intermediate is then subjected to further reactions to introduce the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
1-(3-Methoxypyridin-2-yl)ethan-1-one: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can enhance its stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)7-6(13-8(9)10)3-2-4-11-7/h2-4,8H,1H3 |
InChI Key |
AQZAREZNKQFIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


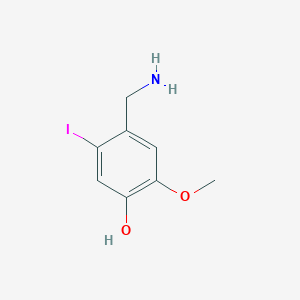
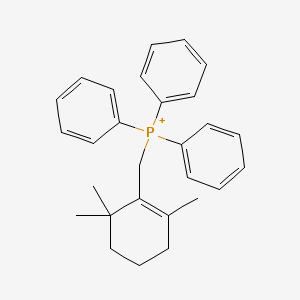

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
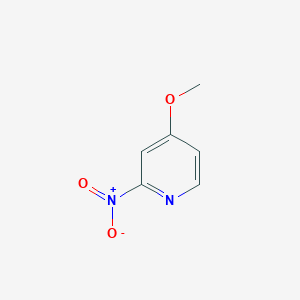
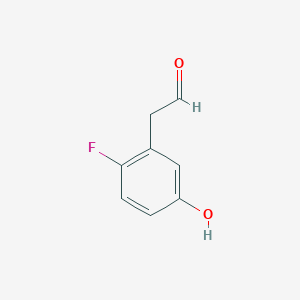
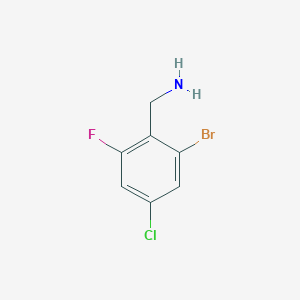
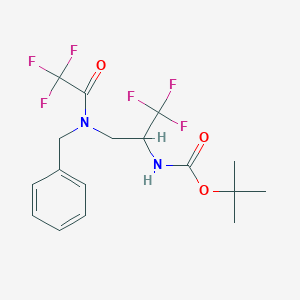

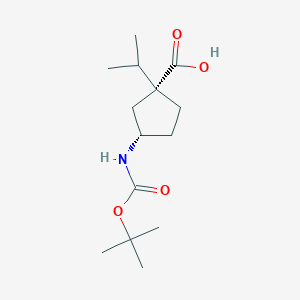

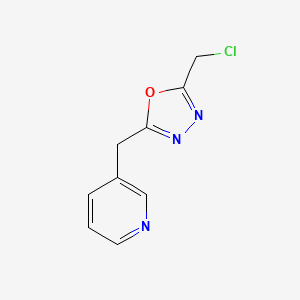
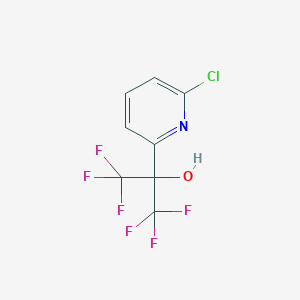
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
